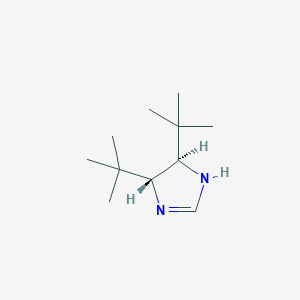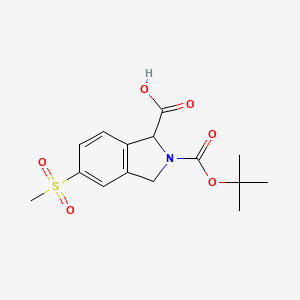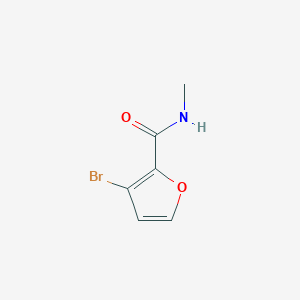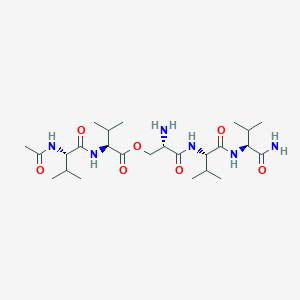
1H-Imidazole, 4,5-bis(1,1-dimethylethyl)-4,5-dihydro-, (4R,5R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Imidazole, 4,5-bis(1,1-dimethylethyl)-4,5-dihydro-, (4R,5R)- is a unique organic compound characterized by its imidazole ring structure with two tert-butyl groups at the 4 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 4,5-bis(1,1-dimethylethyl)-4,5-dihydro-, (4R,5R)- typically involves the reaction of imidazole derivatives with tert-butylating agents under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the tert-butylation process. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography, is essential to remove any impurities and obtain a high-purity product suitable for various applications.
化学反応の分析
Types of Reactions
1H-Imidazole, 4,5-bis(1,1-dimethylethyl)-4,5-dihydro-, (4R,5R)- can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its chemical properties.
Substitution: The tert-butyl groups can be substituted with other functional groups, leading to a variety of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a wide range of functionalized imidazole derivatives.
科学的研究の応用
1H-Imidazole, 4,5-bis(1,1-dimethylethyl)-4,5-dihydro-, (4R,5R)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s imidazole ring is a key structural motif in many biologically active molecules, making it useful in the design of pharmaceuticals and bioactive compounds.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1H-Imidazole, 4,5-bis(1,1-dimethylethyl)-4,5-dihydro-, (4R,5R)- involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the tert-butyl groups can affect the compound’s binding affinity and specificity for its targets, modulating its biological effects.
類似化合物との比較
Similar Compounds
1H-Imidazole: The parent compound without the tert-butyl groups.
4,5-Dimethylimidazole: A similar compound with methyl groups instead of tert-butyl groups.
1H-Imidazole, 4,5-diphenyl-: A derivative with phenyl groups at the 4 and 5 positions.
Uniqueness
1H-Imidazole, 4,5-bis(1,1-dimethylethyl)-4,5-dihydro-, (4R,5R)- is unique due to the presence of the bulky tert-butyl groups, which can significantly influence its chemical reactivity, stability, and interactions with biological targets. This makes it a valuable compound for various applications where these properties are advantageous.
特性
CAS番号 |
714957-95-6 |
|---|---|
分子式 |
C11H22N2 |
分子量 |
182.31 g/mol |
IUPAC名 |
(4R,5R)-4,5-ditert-butyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C11H22N2/c1-10(2,3)8-9(11(4,5)6)13-7-12-8/h7-9H,1-6H3,(H,12,13)/t8-,9-/m0/s1 |
InChIキー |
VXUYNDASAUGNMM-IUCAKERBSA-N |
異性体SMILES |
CC(C)(C)[C@@H]1[C@H](N=CN1)C(C)(C)C |
正規SMILES |
CC(C)(C)C1C(N=CN1)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[(2-methoxyphenyl)methoxy]benzoate](/img/structure/B12516573.png)

![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-oxopropanoic acid](/img/structure/B12516581.png)






![4-[(4-Fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde](/img/structure/B12516636.png)




